![molecular formula C26H27N3O B4993954 7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4993954.png)
7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol, also known as TBPMQ, is a chemical compound that has been the subject of scientific research in recent years. It is a derivative of 8-hydroxyquinoline and has been shown to have potential applications in various fields, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of 7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is based on its ability to chelate metal ions and form stable complexes. The pyridine and quinoline moieties of this compound act as ligands that coordinate with metal ions, while the tert-butylphenyl group provides steric hindrance and enhances the selectivity and sensitivity of the compound. The resulting metal-7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol complexes can exhibit various properties such as fluorescence, catalysis, and magnetic behavior, depending on the nature of the metal ion and the environment.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. It can also induce apoptosis and cell cycle arrest in cancer cells, suggesting its potential as an anticancer agent. In vivo studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, indicating its potential as a brain imaging agent.
Vorteile Und Einschränkungen Für Laborexperimente
7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has several advantages for lab experiments, including its high sensitivity, selectivity, and stability. It can be easily synthesized in large quantities and purified by standard techniques. However, this compound also has some limitations, such as its relatively low water solubility and potential toxicity at high concentrations. Therefore, appropriate precautions should be taken when handling and using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol. One direction is to explore its potential as a diagnostic and therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Another direction is to investigate its applications in catalysis, sensing, and imaging. Moreover, the design and synthesis of new this compound derivatives with improved properties and functions are also promising avenues for future research.
Synthesemethoden
The synthesis method of 7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol involves the reaction of 8-hydroxyquinoline with 4-tert-butylbenzaldehyde and 4-methyl-2-pyridinecarboxaldehyde in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity. This method has been optimized and improved by various researchers to enhance the efficiency and scalability of the synthesis process.
Wissenschaftliche Forschungsanwendungen
7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been extensively studied for its potential applications in various research fields. In biochemistry, it has been used as a fluorescent probe to detect and quantify metal ions such as copper, zinc, and iron. In pharmacology, it has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, cancer, and other diseases. In materials science, it has been explored as a building block for the synthesis of functional materials such as metal-organic frameworks and luminescent polymers.
Eigenschaften
IUPAC Name |
7-[(4-tert-butylphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O/c1-17-13-15-27-22(16-17)29-23(19-7-10-20(11-8-19)26(2,3)4)21-12-9-18-6-5-14-28-24(18)25(21)30/h5-16,23,30H,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZYFPVPRKUORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC=C(C=C2)C(C)(C)C)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


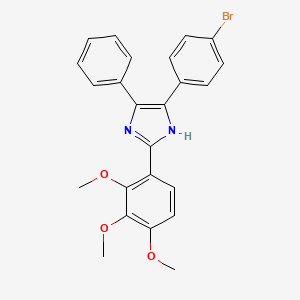
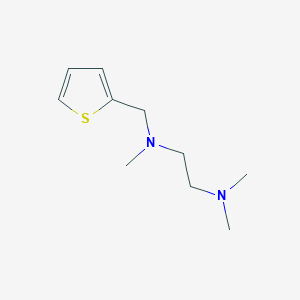
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4993896.png)

![ethyl 4-[(dibenzo[a,c]phenazin-11-ylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B4993908.png)
![ethyl 4-{[(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4993911.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B4993918.png)
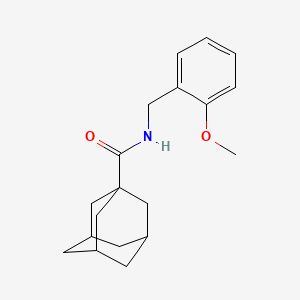
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B4993928.png)
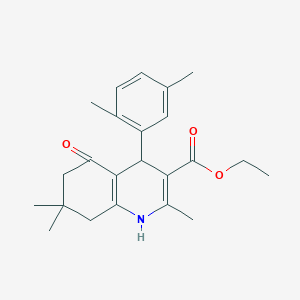

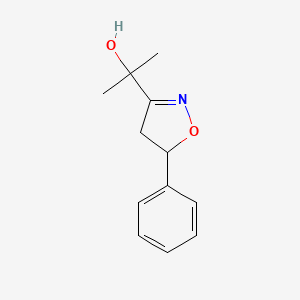
![2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B4993952.png)